molecular formula C21H15N5O4 B2536568 2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide CAS No. 1428379-60-5

2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No. B2536568
CAS RN: 1428379-60-5
M. Wt: 401.382
InChI Key: LMGMBJIHIIZESG-UHFFFAOYSA-N
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Description

2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C21H15N5O4 and its molecular weight is 401.382. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research in synthetic chemistry has led to the development of novel methodologies for constructing complex molecules, including various pyrimidine derivatives. For example, studies have demonstrated the synthesis of thiazolo and triazolo pyrimidines, highlighting techniques like alkylation and cyclization to create compounds with potentially interesting biological activities (Haiza et al., 2000). These methods emphasize the importance of pyrimidine cores in medicinal chemistry and could be applicable to the synthesis and functional exploration of compounds like 2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide.

Biological Activities

The development and investigation of pyrimidine derivatives have shown a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. For instance, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized, displaying moderate to significant radical scavenging activity (Ahmad et al., 2012). Such studies indicate the potential of pyrimidine and related compounds in developing new therapeutics and could be relevant to the research and applications of the specified compound.

Structural Analysis and Characterization

Advanced techniques in structural analysis, including X-ray crystallography, have been employed to characterize novel dihydropyrimidine compounds, providing insights into their stereochemical properties and potential interactions with biological targets. For instance, asymmetric hetero-Diels-Alder reactions have been utilized to prepare novel chiral dihydropyrimidines, whose structures were elucidated through X-ray studies (Elliott et al., 1998). Such characterization is crucial for understanding the bioactivity and pharmacological potential of compounds.

Antimicrobial and Antifungal Activities

Research has also explored the antimicrobial and antifungal potentials of pyrimidine derivatives. Compounds with the pyrimidine core have been synthesized and evaluated for their activity against various pathogens, including Candida albicans, demonstrating the relevance of these molecules in addressing antimicrobial resistance and developing new treatments (Zamaraeva et al., 2015).

properties

IUPAC Name

2,4-dioxo-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenyl-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O4/c27-18-11-10-16(24-25-18)14-8-4-5-9-15(14)22-20(29)17-12-19(28)26(21(30)23-17)13-6-2-1-3-7-13/h1-12H,(H,22,29)(H,23,30)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGMBJIHIIZESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71805019

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